2-(Methyl(4-nitrophenyl)amino)ethanol
Overview
Description
2-(Methyl(4-nitrophenyl)amino)ethanol is an organic compound with the molecular formula C9H12N2O3 It is characterized by the presence of a nitrophenyl group attached to an aminoethanol moiety
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in the synthesis of various drugs , suggesting that its targets could be diverse and dependent on the specific drug it contributes to.
Mode of Action
As an intermediate in drug synthesis , its mode of action is likely related to its chemical structure and the way it interacts with other compounds during synthesis. More research is needed to fully understand its interactions with its targets and any resulting changes.
Biochemical Pathways
Given its role as an intermediate in drug synthesis , it may be involved in various biochemical pathways depending on the final drug product
Result of Action
As an intermediate in the synthesis of various drugs , its effects would likely be seen in the activity of the final drug product. More research is needed to describe these effects in detail.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(4-nitrophenyl)amino)ethanol typically involves the reaction of 4-nitroaniline with methylamine and ethylene oxide. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Nitration of aniline to form 4-nitroaniline.
Step 2: Reaction of 4-nitroaniline with methylamine to form N-methyl-4-nitroaniline.
Step 3: Reaction of N-methyl-4-nitroaniline with ethylene oxide to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions, such as temperature, pressure, and pH, to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(4-nitrophenyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 2-(Methyl(4-aminophenyl)amino)ethanol.
Reduction: 2-(Methyl(4-nitrosophenyl)amino)ethanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(Methyl(4-nitrophenyl)amino)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methyl(4-aminophenyl)amino)ethanol
- 2-(Methyl(4-nitrosophenyl)amino)ethanol
- 2-(Methyl(4-chlorophenyl)amino)ethanol
Uniqueness
2-(Methyl(4-nitrophenyl)amino)ethanol is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties The nitro group can undergo various transformations, making the compound versatile for different applications
Properties
IUPAC Name |
2-(N-methyl-4-nitroanilino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10(6-7-12)8-2-4-9(5-3-8)11(13)14/h2-5,12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUZCAZXFREZFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404118 | |
Record name | 2-(Methyl(4-nitrophenyl)amino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18226-16-9 | |
Record name | 2-(Methyl(4-nitrophenyl)amino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[methyl(4-nitrophenyl)amino]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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